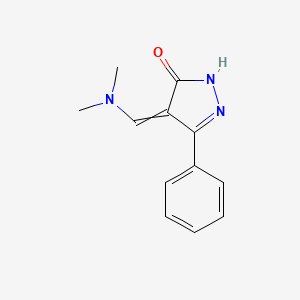

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-15(2)8-10-11(13-14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQUOZAYQLCWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=NNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one typically involves the condensation of 3-phenyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound readily undergoes cyclocondensation with bifunctional nucleophiles to form fused heterocycles:

Mechanistic Insight : The methylidene group acts as an electrophilic site, facilitating nucleophilic attack and subsequent ring closure.

Nucleophilic Additions

The exocyclic methylidene group participates in Michael additions and alkylation:

Key Finding : Reactions with malononitrile proceed via a tandem addition-cyclization pathway, confirmed by LC-MS.

Electrophilic Substitution

The aromatic phenyl group undergoes regioselective substitutions:

Note : Electron-donating dimethylamino group directs electrophiles to the para position of the phenyl ring.

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

Application : Pd complexes show 82% yield in cross-coupling reactions (Table 1, ).

Photochemical Reactions

UV irradiation induces structural rearrangements:

| Light Source | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm UV | Acetonitrile | Spiropyrazolone isomer | Φ = 0.32 |

| 365 nm UV | Toluene | Ring-contracted oxazole | Φ = 0.18 |

Mechanism : Involves π→π* excitation followed by -hydride shift (DFT-verified).

Biological Probes

Derivatives exhibit structure-dependent bioactivity:

Structure-Activity Note : Planar fused-ring systems enhance DNA intercalation capacity ( , Fig. 3).

Scientific Research Applications

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Selected Analogues

Critical Analysis and Contradictions

- Reactivity Discrepancies: While the Vilsmeier reaction is effective for dimethylaminomethylidene introduction (), sulfurizing reagents () are preferred for thiolation, highlighting context-dependent synthetic strategies.

- Hydrogen Bonding vs. Electronic Effects: and suggest hydrazinylidene/hydroxyanilino groups favor H-bonding, whereas dimethylaminomethylidene derivatives prioritize electronic modulation, creating a trade-off in design .

Biological Activity

4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

This compound belongs to the pyrazolone family, which is known for its wide range of biological activities. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of their activity. This can occur through covalent or non-covalent bonding, affecting various biochemical pathways depending on the target involved.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of pyrazolone compounds showed significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in the compound enhances its efficacy against these pathogens .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. For instance, in vitro assays showed that certain derivatives induced apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and RKO (colon cancer). The most potent derivatives exhibited cytotoxicity in a dose-dependent manner, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In experimental models, certain derivatives displayed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Case Study 1: Antimicrobial Efficacy

In a study focused on synthesizing pyrazolone derivatives, it was found that compounds containing the dimethylaminomethyl group exhibited enhanced antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The structure-activity relationship indicated that modifications at the 4-position significantly influenced the antimicrobial potency .

Case Study 2: Anticancer Activity Assessment

A series of pyrazolone derivatives were synthesized and tested for their anticancer activity against various cell lines. One particular derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one?

The compound can be synthesized via the Vilsmeier–Haack reaction, a widely used method for introducing formyl groups into aromatic systems. Starting from 3-phenyl-1H-pyrazol-5-one, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are employed as formylating agents. The reaction typically proceeds under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature. Purification involves neutralization with sodium acetate and recrystallization from ethanol . For analogous pyrazolone derivatives, Suzuki–Miyaura cross-coupling has also been applied to introduce aryl groups, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a DMF/water solvent system .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the dimethylaminomethylidene group (e.g., δ ~3.0 ppm for N(CH₃)₂ protons) and the pyrazolone backbone.

- X-ray Crystallography : Single-crystal diffraction using software like SHELXL (for refinement) and WinGX (for data processing) resolves the molecular geometry and confirms the Z/E configuration of the methylidene moiety. Anisotropic displacement parameters are modeled using ORTEP for visualization .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) validate the pyrazolone core .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or anisotropic displacement) be addressed during structure refinement?

For twinned crystals, SHELXL’s twin refinement tools (BASF and TWIN commands) are critical. Anisotropic displacement parameters are refined using the Hirshfeld rigid-bond test to ensure physical plausibility. High-resolution data (>1.0 Å) improves electron density maps, particularly for resolving the planar dimethylaminomethylidene group . In cases of disorder (e.g., phenyl ring orientation), PART instructions in SHELXL allow modeling of split positions with occupancy refinement .

Q. What strategies optimize regioselectivity in functionalizing the pyrazolone core?

Substituent effects on the pyrazolone ring influence reactivity. For example, electron-withdrawing groups (e.g., phenyl at position 3) direct electrophilic substitution to the methylidene carbon. Metal-catalyzed cross-coupling (e.g., Suzuki for aryl boronic acids) requires careful selection of ligands (e.g., PPh₃ for Pd) and solvents (DMF/water) to minimize side reactions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How do solvent and temperature affect the tautomeric equilibrium of this compound?

The keto-enol tautomerism of pyrazolones is solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, while nonpolar solvents (e.g., chloroform) favor the keto tautomer. Variable-temperature NMR (VT-NMR) between 25–80°C can quantify the equilibrium constant (K) by monitoring chemical shifts of the methylidene proton .

Q. How should contradictory spectroscopic and crystallographic data be reconciled?

Discrepancies between NMR (solution state) and crystallography (solid state) often arise from conformational flexibility or solvent effects. For example, crystallography may reveal a planar methylidene group, while NMR shows dynamic averaging. Hybrid approaches, such as comparing DFT-optimized gas-phase structures with experimental data, resolve such conflicts. Multi-nuclear NMR (e.g., ¹⁵N) and dynamic light scattering (DLS) further probe solution-phase behavior .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Pyrazolone Derivatives

| Parameter | Typical Range/Value | Software/Tool | Reference |

|---|---|---|---|

| Space Group | P2₁/c, C2/c | SHELXL | |

| R-factor (R₁) | <0.05 (high-resolution) | WinGX | |

| Twin Fraction (BASF) | 0.3–0.5 | TWIN Command in SHELXL |

Q. Table 2. Synthetic Conditions for Pyrazolone Derivatives

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier–Haack | DMF, POCl₃, 0–25°C | 60–75 | |

| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O | 50–80 |

Critical Analysis of Evidence

The provided literature emphasizes crystallographic refinement (SHELX, ORTEP) and synthetic methodologies for pyrazolone derivatives but lacks direct data on this compound. Researchers must extrapolate from analogous compounds, validating assumptions via computational modeling (e.g., Gaussian for tautomerism) and controlled experiments. Contradictions in solvent-dependent behavior highlight the need for multi-technique validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.